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molecular formula C16H14N2O3 B8481179 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- CAS No. 195819-18-2

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-

Cat. No. B8481179
M. Wt: 282.29 g/mol
InChI Key: VZHGPBQCWGDYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365520B2

Procedure details

Hydrazine monohydrate (24.94 mL, 514.18 mmol) was added to a solution of 2-(2-(6-methoxypyridin-2-yl)ethyl)isoindoline-1,3-dione (29.03 g, 102.84 mmol) in EtOH (300 mL) at room temperature. The mixture was heated under reflux for 1 hr, and allowed to be cooled to room temperature. The insoluble substance was removed by filtration, and washed with a mixed solvent of diethyl ether/IPE (1:1). The filtrate was concentrated under reduced pressure, and to the obtained residue was added toluene (about 250 mL), and the mixture was concentrated again under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH, solvent gradient; 10→100% ethyl acetate/hexane) to give 2-(6-methoxypyridin-2-yl)ethanamine (14.43 g, 95 mmol, 92%) as a colorless oil.
Quantity
24.94 mL
Type
reactant
Reaction Step One
Quantity
29.03 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][O:5][C:6]1[N:11]=[C:10]([CH2:12][CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:9]=[CH:8][CH:7]=1>CCO>[CH3:4][O:5][C:6]1[N:11]=[C:10]([CH2:12][CH2:13][NH2:14])[CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
24.94 mL
Type
reactant
Smiles
O.NN
Name
Quantity
29.03 g
Type
reactant
Smiles
COC1=CC=CC(=N1)CCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The insoluble substance was removed by filtration
WASH
Type
WASH
Details
washed with a mixed solvent of diethyl ether/IPE (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the obtained residue was added toluene (about 250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated again under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (NH, solvent gradient; 10→100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)CCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 95 mmol
AMOUNT: MASS 14.43 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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